

The Versatility of 2-(Octylthio)ethanol in Material Science: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Octylthio)ethanol

Cat. No.: B165344

[Get Quote](#)

Disclaimer: Direct research on the applications of **2-(Octylthio)ethanol** in material science is limited. This guide synthesizes information based on the known chemical properties of **2-(Octylthio)ethanol** and extensive research on analogous molecules, such as alkanethiols and other functionalized thioethers. The potential applications and experimental protocols described herein are based on established principles in material science and serve as a technical guide for future research and development.

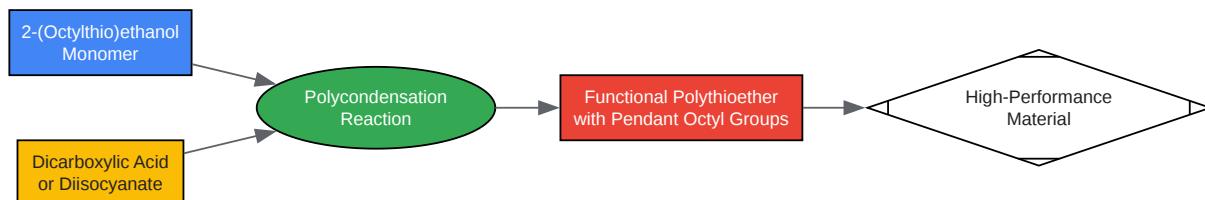
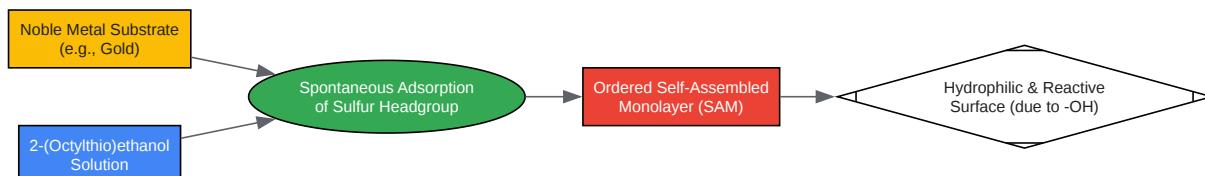
Introduction to 2-(Octylthio)ethanol

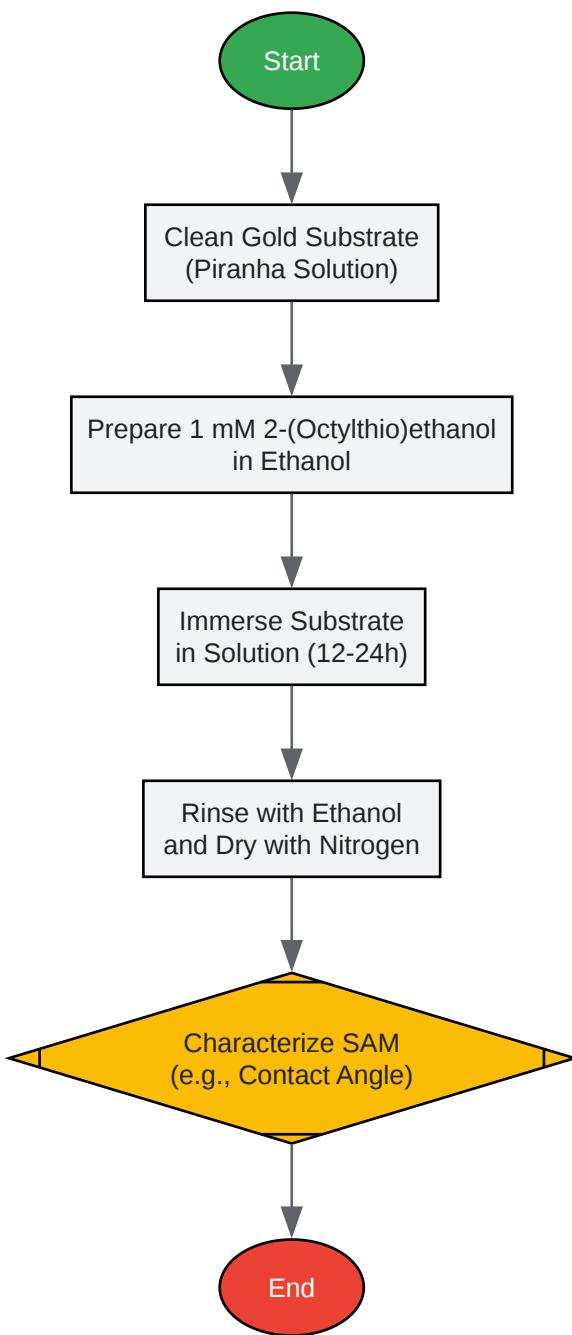
2-(Octylthio)ethanol is a bifunctional organic molecule with the chemical formula $C_{10}H_{22}OS$.^[1] ^[2]^[3] Its structure consists of a linear eight-carbon alkyl chain (octyl group) attached to a sulfur atom, which in turn is bonded to an ethanol group. This unique structure, featuring a thioether linkage, a terminal hydroxyl group, and a hydrophobic alkyl chain, makes it a promising candidate for a variety of applications in material science. The presence of the sulfur atom allows for strong interactions with noble metal surfaces, while the hydroxyl group offers a site for further chemical modification and polymerization. The long alkyl chain can be exploited to tailor surface energy and create hydrophobic surfaces.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of **2-(Octylthio)ethanol** is presented in Table 1. These properties are crucial for understanding its behavior in various material science applications, from its solubility in different solvents to its thermal stability.

Property	Value	Source
Molecular Formula	$C_{10}H_{22}OS$	[1] [2] [3]
Molecular Weight	190.35 g/mol	[1] [3]
Density	0.930 g/cm ³ (estimate)	[4]
Boiling Point	325.88 °C (estimate)	[4]
Melting Point	0 °C (estimate)	[4]
Flash Point	215.336 °C (estimate)	[4]
Vapor Pressure	0.042 Pa at 25 °C (estimate)	[4]
Physical Description	Liquid	[1]



Potential Applications in Material Science


The unique molecular structure of **2-(Octylthio)ethanol** opens up a range of potential applications in material science. These applications are primarily hypothesized based on the well-documented behavior of similar chemical entities.

Self-Assembled Monolayers (SAMs) for Surface Engineering

The sulfur atom in **2-(Octylthio)ethanol** allows for the formation of self-assembled monolayers (SAMs) on noble metal surfaces such as gold, silver, and copper.[\[5\]](#) This is due to the strong affinity between sulfur and these metals, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer.

The resulting SAM can be used to precisely control the surface properties of the substrate. The octyl chain would orient away from the surface, creating a hydrophobic interface. The terminal hydroxyl groups would be exposed at the surface of the monolayer, rendering it hydrophilic and providing reactive sites for further functionalization. This bifunctionality is highly desirable for applications in biosensors, microelectronics, and coatings.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Octylthio)ethanol | C10H22OS | CID 19079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanol, 2-(octylthio)- [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Versatility of 2-(Octylthio)ethanol in Material Science: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165344#potential-applications-of-2-octylthio-ethanol-in-material-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com